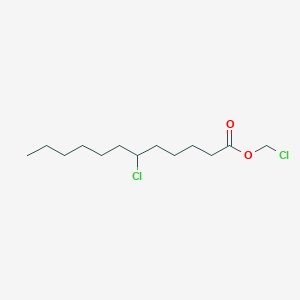![molecular formula C14H14N4O2 B14420666 N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide CAS No. 85401-51-0](/img/structure/B14420666.png)
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, such as 4-aminoacetanilide, in the presence of nitrous acid. This diazonium salt is then coupled with a phenolic compound, such as 3-hydroxyaniline, under alkaline conditions to form the azo dye .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques to visualize and quantify chemical reactions.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the textile industry for dyeing fabrics due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide
- N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}acetamide
- N-{4-[(E)-(4-bromophenyl)diazenyl]phenyl}acetamide
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
85401-51-0 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N-[5-amino-2-[(3-hydroxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O2/c1-9(19)16-14-7-10(15)5-6-13(14)18-17-11-3-2-4-12(20)8-11/h2-8,20H,15H2,1H3,(H,16,19) |
InChI-Schlüssel |
RGTRKWSOCBFKDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


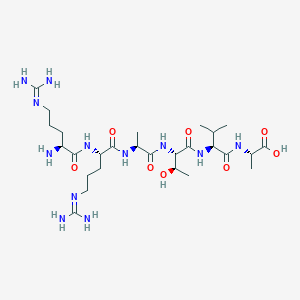
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

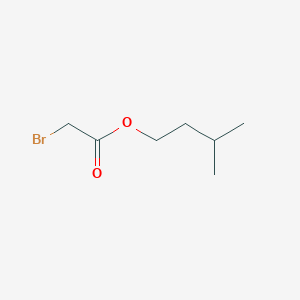
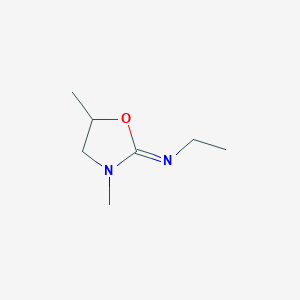
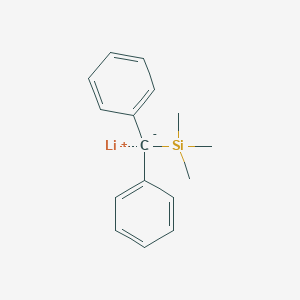
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

